

Application Notes: Maxon-Fluor 488 for Advanced Fluorescence Microscopy

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Compound of Interest

Compound Name: Maxon

Cat. No.: B1196451

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Introduction

Maxon-Fluor 488 is a novel, high-performance fluorescent probe designed for the detection of intracellular calcium ($[Ca^{2+}]_i$) in living cells. Its exceptional brightness, photostability, and high affinity for Ca^{2+} make it an ideal tool for a wide range of applications in cell biology, neuroscience, and drug discovery. These application notes provide detailed protocols and performance data to enable researchers to effectively utilize **Maxon-Fluor 488** for monitoring Ca^{2+} signaling dynamics with high sensitivity and resolution.

Key Features:

- **High Sensitivity:** Detects subtle changes in intracellular calcium concentrations.
- **Superior Brightness:** Enables clear visualization of calcium dynamics with low excitation light intensity, minimizing phototoxicity.
- **Excellent Photostability:** Allows for long-term imaging experiments and time-lapse studies.
- **Broad Applicability:** Suitable for use in a variety of cell types and experimental platforms, including widefield and confocal microscopy, as well as high-throughput screening.

Quantitative Data

The performance characteristics of **Maxon-Fluor 488** have been rigorously evaluated and are summarized below.

Table 1: Photophysical Properties of Maxon-Fluor 488

Property	Value
Excitation Maximum (Ex)	495 nm
Emission Maximum (Em)	520 nm
Quantum Yield (Φ)	0.92
Molar Extinction Coefficient (ϵ)	85,000 cm ⁻¹ M ⁻¹
Dissociation Constant (Kd) for Ca ²⁺	225 nM
Recommended Laser Line	488 nm
Recommended Emission Filter	510 - 550 nm

Table 2: Performance Comparison with Other Green Calcium Indicators

Feature	Maxon-Fluor 488	Fluo-4 AM	Cal-520 AM
Signal-to-Background Ratio	>250	~100	~200
Photostability (t _{1/2} , sec)	180	60	120
Cellular Retention	Excellent	Moderate	Good
Ease of Use	Simple protocol	Standard protocol	Standard protocol

Experimental Protocols

The following protocols provide a general guideline for using **Maxon-Fluor 488** in live-cell imaging experiments. Optimization may be required for specific cell types and experimental conditions.

Preparation of Maxon-Fluor 488 Stock Solution

- Prepare a 1 mM stock solution of **Maxon-Fluor 488** by dissolving the contents of one vial (50 µg) in 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Vortex briefly to ensure the probe is fully dissolved.
- For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.

Staining of Adherent Cells with Maxon-Fluor 488

- Culture adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
- Prepare a staining solution by diluting the 1 mM **Maxon-Fluor 488** stock solution to a final concentration of 1-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium from the cells and wash once with the imaging buffer.
- Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
- After incubation, wash the cells two to three times with fresh imaging buffer to remove excess probe.
- The cells are now ready for imaging.

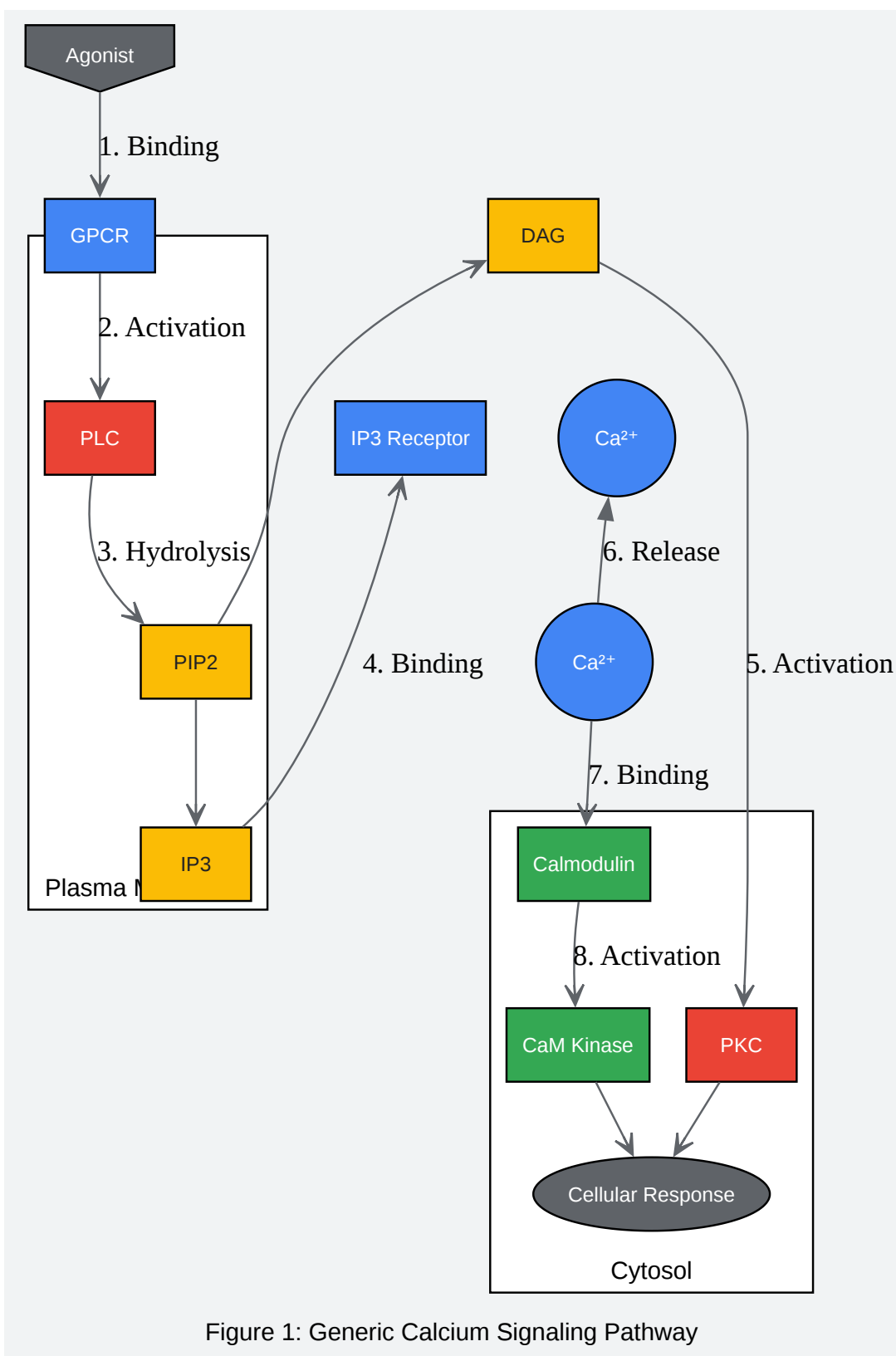
Imaging Calcium Dynamics

- Mount the stained cells on a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC/GFP).
- Excite the cells using a 488 nm laser line or a corresponding light source.
- Capture the emitted fluorescence between 510 nm and 550 nm.
- To induce calcium signaling, add the agonist or compound of interest and record the changes in fluorescence intensity over time.

- Analyze the data by quantifying the change in fluorescence intensity ($\Delta F/F_0$) to determine the relative change in intracellular calcium concentration.

Visualizations

Signaling Pathway Diagram



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Caption: A diagram of a typical G-protein coupled receptor (GPCR) mediated calcium signaling cascade.

Experimental Workflow Diagram

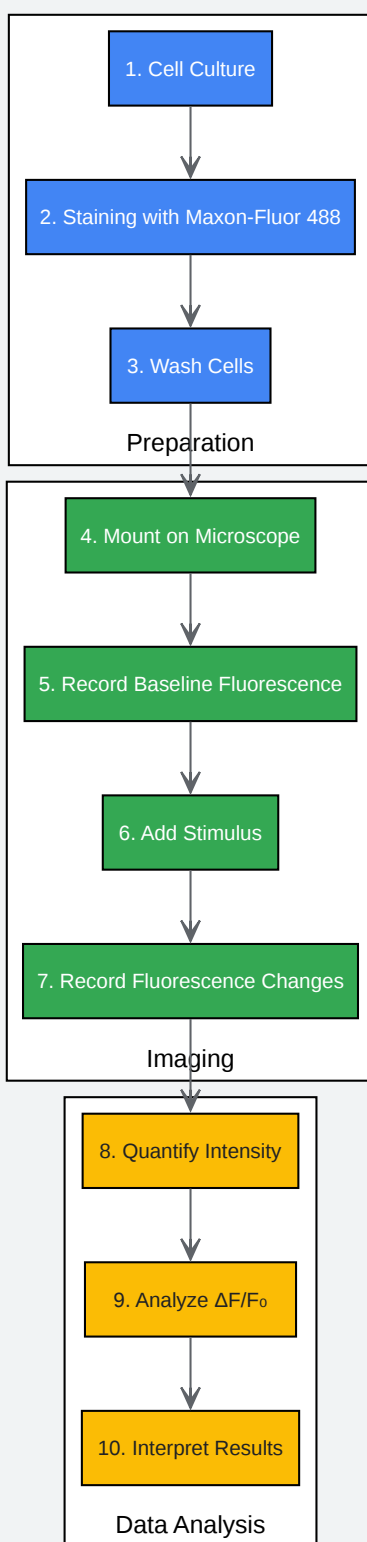


Figure 2: Experimental Workflow for Calcium Imaging

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Caption: A step-by-step workflow for a typical calcium imaging experiment using **Maxon-Fluor 488**.

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